2,2,3,4,4,4-Hexafluorobutyl methacrylate

UV-curable coatings surface energy epoxy methacrylate

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA, CAS 36405-47-7) is a semifluorinated methacrylate ester monomer (C₈H₈F₆O₂, MW 250.14 g/mol) characterized by a density of 1.348–1.352 g/mL at 25°C and a boiling point of 158°C. Its six fluorine atoms confer low surface energy and pronounced hydrophobicity upon incorporation into polymers, enabling applications in advanced coatings, photoresist materials, and functional surface engineering.

Molecular Formula C8H8F6O2
Molecular Weight 250.14 g/mol
CAS No. 36405-47-7
Cat. No. B3028864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4,4,4-Hexafluorobutyl methacrylate
CAS36405-47-7
Molecular FormulaC8H8F6O2
Molecular Weight250.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3
InChIKeyDFVPUWGVOPDJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,4,4,4-Hexafluorobutyl Methacrylate (CAS 36405-47-7) – Fluorinated Methacrylate Monomer for Low-Surface-Energy Polymer Synthesis


2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA, CAS 36405-47-7) is a semifluorinated methacrylate ester monomer (C₈H₈F₆O₂, MW 250.14 g/mol) characterized by a density of 1.348–1.352 g/mL at 25°C and a boiling point of 158°C [1]. Its six fluorine atoms confer low surface energy and pronounced hydrophobicity upon incorporation into polymers, enabling applications in advanced coatings, photoresist materials, and functional surface engineering [2]. The monomer undergoes radical, ATRP, and other controlled polymerization methods to yield well-defined fluorinated homopolymers and copolymers.

Why Generic Substitution of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate Fails in High-Performance Coating and Polymer Applications


Fluorinated methacrylates are not interchangeable commodities; the number and spatial arrangement of fluorine atoms dictate both surface energy and polymer compatibility. While 2,2,2-trifluoroethyl methacrylate (TFEMA) provides some hydrophobicity, its lower fluorine content yields higher surface energy and less effective water repellency compared to HFBMA [1]. Conversely, longer-chain perfluoroalkyl methacrylates can introduce processing challenges, reduced solubility, and elevated cost without proportional performance gains [2]. HFBMA occupies a critical intermediate position, offering an optimized balance between fluorine density and polymer processability. Substituting HFBMA with a less fluorinated analog results in measurable increases in surface energy and contact angle, directly undermining coating performance. Similarly, substitution with a higher-fluorine analog may compromise film formation or economic viability without delivering commensurate surface property enhancement.

Quantitative Differentiation Evidence for 2,2,3,4,4,4-Hexafluorobutyl Methacrylate in Polymer and Coating Systems


Surface Energy Reduction in UV-Cured Epoxy Methacrylate Coatings: HFBMA vs. Non-Fluorinated Baseline

In a UV-cured bisphenol-A epoxy methacrylate (BEMA) matrix, incorporation of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) in a ternary BEMA/HFBMA/polysiloxane system reduced the surface energy to 22.1 mJ/m², whereas the baseline BEMA matrix without HFBMA exhibited substantially higher surface energy [1]. This 22.1 mJ/m² value represents a critical threshold for achieving effective water repellency and anti-fouling performance in coating applications.

UV-curable coatings surface energy epoxy methacrylate

Surface Free Energy Minimization in Emulsifier-Free Latex Films: Optimized HFBMA Loading vs. Suboptimal Loading

In cationic fluorocarbon emulsifier-free emulsions prepared with 2,2,3,4,4,4-hexafluorobutyl methacrylate (designated FA), a loading of 20.14 wt% FA reduced the latex film surface free energy to 21.11 mJ/m² and water absorption ratio to 3.26% [1]. This optimized loading condition demonstrates quantifiable performance improvement compared to lower FA content formulations, establishing a clear structure-property relationship that informs formulation decisions.

emulsifier-free emulsion surface free energy latex film

Superhydrophobic Surface Fabrication: HFBMA Copolymer Contact Angle Performance

Styrene-co-2,2,3,4,4,4-hexafluorobutyl methacrylate copolymers processed via phase separation technique produced films exhibiting a water contact angle of 154.3° and sliding angle of 5.8° [1]. This superhydrophobic performance (contact angle >150°) is achieved using a commercially accessible semifluorinated methacrylate monomer, offering a practical route to lotus-leaf-mimetic surfaces without requiring specialized long-chain perfluoroalkyl monomers.

superhydrophobic contact angle phase separation

Glass Substrate Hydrophobization: Contact Angle Enhancement via HFBMA-Containing Block Copolymer

Organic-inorganic hybrid materials based on poly(2,2,3,4,4,4-hexafluorobutyl methacrylate)-b-poly[3-(trimethoxysilyl)propyl methacrylate] (PHFMA-b-PTMSPMA) increased the water contact angle of glass substrates from a baseline of 65.2° to 99.9° when TMSPMA content was 4.9 wt% [1]. The block copolymer architecture maintained >90% visible light transmittance while imparting hydrophobic character, demonstrating that HFBMA provides measurable hydrophobization without sacrificing optical clarity.

hybrid coating contact angle glass surface modification

Semiconductor Patterning: HFBMA Copolymer as Pattern Hardening Coating Agent for Lithography

A pattern hardening coating agent for semiconductor manufacturing comprises an addition copolymer containing 2,2,3,4,4,4-hexafluorobutyl methacrylate repeating units and glycidyl methacrylate repeating units [1]. This copolymer formulation enables fine pattern formation in semiconductor devices using KrF (248 nm) and ArF (193 nm) lithography processes, where the fluorinated methacrylate component contributes to the necessary surface properties and etching resistance required for advanced node patterning.

photoresist semiconductor lithography pattern hardening

Fluorinated Levelling Agent Performance: HFBMA Among Preferred Semifluorinated Monomers for Coating Compositions

In coating compositions requiring levelling agents, copolymers containing monomers selected from 2,2,2-trifluoroethyl(meth)acrylate, 2,2,3,3,3-pentafluoropropyl(meth)acrylate, and 2,2,3,4,4,4-hexafluorobutyl(meth)acrylate are specified [1]. The inclusion of HFBMA among these three monomer options indicates its validated utility in industrial coating formulations where surface tension reduction and levelling performance are required.

levelling agent coating additive surface tension reduction

High-Value Application Scenarios for 2,2,3,4,4,4-Hexafluorobutyl Methacrylate Based on Quantitative Performance Evidence


UV-Curable Low-Surface-Energy Coatings for Electronics and Optical Devices

Formulators developing UV-curable protective coatings for electronic displays, optical lenses, or touchscreen surfaces require surface energy below 25 mJ/m² to ensure water repellency and fingerprint resistance. HFBMA incorporation into epoxy methacrylate systems achieves 22.1 mJ/m² surface energy [1], meeting this threshold while maintaining UV-cure compatibility. This enables rapid, solvent-minimized coating processes suitable for high-throughput electronics manufacturing.

Superhydrophobic Surface Engineering for Self-Cleaning and Anti-Icing Applications

Researchers and product developers seeking to fabricate lotus-leaf-mimetic superhydrophobic surfaces can utilize styrene-HFBMA copolymers with phase separation techniques to achieve water contact angles of 154.3° and sliding angles of 5.8° [1]. This approach avoids the need for specialized long-chain perfluoroalkyl monomers while delivering superhydrophobic performance suitable for self-cleaning textiles, anti-icing coatings, and water-harvesting surfaces.

Transparent Hydrophobic Coatings for Architectural and Automotive Glass

Glass surface modification requiring both hydrophobicity and optical clarity can be achieved using HFBMA-containing block copolymer hybrid coatings. The PHFMA-b-PTMSPMA system increases water contact angle on glass from 65.2° to 99.9° while maintaining >90% visible light transmittance [1]. This combination of properties addresses requirements for architectural glazing, automotive windshields, and solar panel cover glass where water sheeting and optical performance must coexist.

Semiconductor Lithography Pattern Hardening Formulations

Semiconductor manufacturers requiring pattern hardening coating agents for KrF (248 nm) and ArF (193 nm) lithography processes can utilize HFBMA-glycidyl methacrylate copolymers [1]. The fluorinated methacrylate component contributes to the surface energy characteristics and etching resistance necessary for maintaining pattern fidelity during subsequent processing steps, directly impacting yield in advanced node semiconductor fabrication.

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